N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea
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Overview
Description
N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea is a synthetic organic compound that features a bromopyridine moiety linked to a phenyl group through an ether linkage, and a dimethylurea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea typically involves the following steps:
Formation of the Bromopyridine Intermediate: The starting material, 6-bromo-2-pyridinecarboxaldehyde, is synthesized through the bromination of 2-pyridinecarboxaldehyde.
Ether Formation: The bromopyridine intermediate is then reacted with 4-hydroxyphenyl to form the ether linkage.
Urea Formation: The final step involves the reaction of the ether intermediate with dimethylamine and phosgene to form the dimethylurea functional group.
Industrial Production Methods
Industrial production of N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine and phenyl rings.
Hydrolysis: The urea functional group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzyme active sites or receptor binding pockets, while the dimethylurea group can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-pyridinecarboxaldehyde: A precursor in the synthesis of N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea.
(6-Bromo-pyridin-2-yl)methanol: Another bromopyridine derivative with different functional groups.
3-((5-Bromopyridin-2-yl)oxy)-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one: A compound with a similar bromopyridine moiety but different overall structure.
Uniqueness
N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea is unique due to its combination of a bromopyridine moiety with a dimethylurea functional group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
CAS No. |
57190-86-0 |
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Molecular Formula |
C14H14BrN3O2 |
Molecular Weight |
336.18 g/mol |
IUPAC Name |
3-[4-(6-bromopyridin-2-yl)oxyphenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C14H14BrN3O2/c1-18(2)14(19)16-10-6-8-11(9-7-10)20-13-5-3-4-12(15)17-13/h3-9H,1-2H3,(H,16,19) |
InChI Key |
UEGFCLXJVYGHGP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)OC2=NC(=CC=C2)Br |
Origin of Product |
United States |
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